A Technical Guide to (S)-2-Amino-pent-4-enoic Acid Methyl Ester: Synthesis, Properties, and Applications
A Technical Guide to (S)-2-Amino-pent-4-enoic Acid Methyl Ester: Synthesis, Properties, and Applications
Abstract
(S)-2-Amino-pent-4-enoic acid methyl ester, the methyl ester of L-allylglycine, is a non-proteinogenic α-amino acid derivative of significant interest to the scientific community. Its unique structure, featuring a terminal alkene on the side chain and a chiral center, makes it a highly versatile building block in synthetic organic chemistry. This guide provides an in-depth examination of the molecule's structure, physicochemical properties, and key synthetic methodologies. We will explore both the direct esterification of the parent amino acid and de novo asymmetric syntheses. Furthermore, this document details the compound's reactivity and highlights its critical applications as a chiral intermediate in the development of novel peptidomimetics and complex pharmaceutical agents. This resource is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Molecular Identity and Physicochemical Properties
Structure and Stereochemistry
(S)-2-Amino-pent-4-enoic acid methyl ester possesses a stereogenic center at the α-carbon (C2) with an (S)-configuration, corresponding to the L-series of amino acids. The side chain is a propyl group with a terminal double bond between C4 and C5. This terminal alkene is a key functional handle for a wide array of chemical transformations.
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Canonical SMILES: C=CCC(=O)OC
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InChI: InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m0/s1
Key Identifiers
Precise identification is critical for regulatory and research purposes. While data for the free ester is sparse, it is typically generated and handled as its hydrochloride salt for improved stability and handling. Data for the parent acid and its common N-Boc protected form are also provided for context.
| Identifier | Value | Source |
| IUPAC Name | Methyl (2S)-2-aminopent-4-enoate | - |
| Parent Acid CAS | 16338-48-0 | [1] |
| Molecular Formula | C6H11NO2 | - |
| Molecular Weight | 129.16 g/mol | - |
| Parent Acid (L-allylglycine) M.W. | 115.13 g/mol | [1] |
| N-Boc Methyl Ester M.W. | 229.28 g/mol | [2] |
Physicochemical Properties
The physicochemical properties of amino acid esters can vary significantly based on whether they are in their free base form or as a salt. The free base is typically an oil, while the hydrochloride salt is a more stable, crystalline solid.
| Property | Value | Notes | Source |
| State | Solid | For the parent acid, (S)-2-Amino-4-pentenoic acid.[1] | [1] |
| Melting Point | 283°C | For the parent acid. The ester is expected to have a much lower melting point.[1] | [1] |
| Optical Rotation [α]D | +20.2 (c 1.5, CHCl3) | For the N-Boc protected methyl ester.[2] | [2] |
| Solubility | Soluble in alcohol | For the related 2-methyl-4-pentenoic acid.[3] | [3] |
Synthesis and Purification
The preparation of enantiomerically pure (S)-2-Amino-pent-4-enoic acid methyl ester is crucial for its application in stereoselective synthesis. Two primary strategies are prevalent: the direct esterification of commercially available L-allylglycine and the de novo asymmetric synthesis from a chiral pool precursor.
Protocol 1: Direct Esterification via Trimethylchlorosilane/Methanol System
This method is a highly efficient and convenient one-pot procedure for converting a free amino acid into its methyl ester hydrochloride salt.[4][5]
Causality and Expertise: The trimethylchlorosilane (TMSCl) serves a dual purpose. It reacts with methanol to generate anhydrous HCl in situ, which acts as the catalyst for the Fischer esterification. Simultaneously, it transiently protects the amine group as a silyl-amine and the carboxylic acid as a silyl ester, enhancing solubility and preventing side reactions like diketopiperazine formation. This avoids the use of corrosive thionyl chloride or cumbersome gaseous HCl.[4]
Caption: Workflow for direct esterification.
Step-by-Step Methodology:
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Setup: To a round-bottom flask equipped with a magnetic stirrer, add (S)-2-amino-pent-4-enoic acid (1.0 eq).
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Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the flask while stirring.
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Solvent Addition: Add anhydrous methanol (approx. 1 M concentration relative to the amino acid). The mixture may be a suspension or a clear solution.
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot.
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Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. The resulting solid or oil is the desired amino acid methyl ester hydrochloride.[4] Further purification can be achieved by recrystallization if necessary.
Protocol 2: Asymmetric Synthesis of N-(Boc) Protected Precursor
For applications requiring an N-protected version, a robust synthesis starting from N-Boc-L-serine methyl ester provides an excellent route. This method, detailed in Organic Syntheses, is a testament to a reliable and scalable process.[2]
Causality and Expertise: This pathway leverages the readily available chiral pool starting material, L-serine. The strategy involves converting the primary alcohol of serine into an iodide, a superior leaving group. A subsequent palladium-catalyzed, zinc-mediated cross-coupling reaction with allyl bromide introduces the desired allyl group. The use of an N-Boc protecting group is standard practice; it prevents the amine from interfering with the reactions and is easily removed under acidic conditions.
Step-by-Step Methodology (Summarized from[2]):
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Iodination: The hydroxyl group of N-Boc-L-serine methyl ester is converted to an iodide using iodine, triphenylphosphine, and imidazole.
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Allylation: The resulting β-iodoalanine derivative is reacted with allylzinc bromide (formed in situ from zinc dust and allyl bromide) in the presence of a palladium catalyst to form N-(Boc)-allylglycine methyl ester.
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Purification: The crude product is purified via silica gel column chromatography to yield the pure N-protected amino acid ester.[2] This self-validating step ensures the removal of reagents and byproducts.
Analytical Characterization
Confirming the structure and purity of the synthesized material is paramount. The following data corresponds to the N-(Boc)-(S)-2-Amino-pent-4-enoic acid methyl ester .[2]
| Analysis Type | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ: 5.62–5.71 (m, 1 H), 5.10–5.12 (m, 1 H), 5.08 (s, 1 H), 5.04 (br s, 1 H), 4.32–4.38 (m, 1 H), 3.70 (s, 3 H), 2.41–2.53 (m, 2 H), 1.40 (s, 9 H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ: 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37 |
| IR (film) | 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1162.6 cm⁻¹ |
| HRMS | Calculated for C₁₁H₁₉NO₄ [M+1]⁺: 230.1314; Found: 230.13867 |
Interpretation: The NMR spectra clearly show the characteristic signals for the terminal alkene (protons at ~5.1-5.7 ppm, carbons at ~119 and ~132 ppm), the α-proton (~4.3 ppm), the methyl ester (singlet at 3.70 ppm), and the Boc protecting group (singlet at 1.40 ppm). The IR spectrum shows strong carbonyl stretches for the ester and the carbamate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of (S)-2-Amino-pent-4-enoic acid methyl ester stems from its three distinct functional groups: the amine, the methyl ester, and the terminal alkene.
Caption: Key reactive sites and their applications.
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Amine Group: The primary amine is nucleophilic and can be readily acylated to form amide bonds. This is the basis for its incorporation into peptide chains using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
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Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH) or reduced to a primary alcohol using reducing agents like lithium borohydride.[6]
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Terminal Alkene: This side-chain functionality is particularly valuable. It can participate in a variety of powerful C-C bond-forming reactions:
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Olefin Metathesis: Ring-closing metathesis (RCM) is a prominent application, allowing for the synthesis of macrocyclic peptides with constrained conformations.[7]
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Oxidative Cleavage: Ozonolysis can cleave the double bond to form an aldehyde, which can be used for further derivatization.
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Hydroboration-Oxidation: This reaction converts the terminal alkene into a primary alcohol, providing a route to γ-hydroxy-α-amino acids.
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Palladium-Catalyzed Cross-Coupling: Reactions like the Heck and Suzuki couplings can be performed on the alkene, though often require prior modification.
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Significance in Drug Discovery and Development
The unique structural features of L-allylglycine and its derivatives make them highly valuable in modern pharmaceutical research.
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Peptidomimetics and Constrained Peptides: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating non-proteinogenic amino acids like L-allylglycine can overcome these limitations. The allyl side chain can be used as a synthetic handle to create cyclic peptides or introduce unnatural side chains that confer resistance to enzymatic degradation by proteases.[7]
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Chiral Building Blocks: As an enantiomerically pure compound, it serves as a crucial starting material for the total synthesis of complex natural products and chiral drugs.[4][8] The synthesis of chiral α-amino acids is a cornerstone of pharmaceutical development.[9]
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Prodrug Strategies: Amino acid esters are often employed in prodrug design to enhance the absorption of a parent drug. By creating an amide linkage between a drug and the amino acid ester, the resulting conjugate can be actively transported across biological membranes by amino acid transporters, improving its bioavailability before being cleaved in vivo to release the active drug.[10]
Conclusion
(S)-2-Amino-pent-4-enoic acid methyl ester is more than a simple amino acid derivative; it is a powerful and versatile tool for chemical innovation. Its defined stereochemistry and the reactive versatility of its terminal alkene side chain provide chemists with a reliable building block for constructing molecules with precise three-dimensional architectures. From enhancing the properties of peptide-based therapeutics to serving as a chiral starting point for complex syntheses, its importance in the fields of organic synthesis, medicinal chemistry, and drug development is well-established and continues to grow.
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